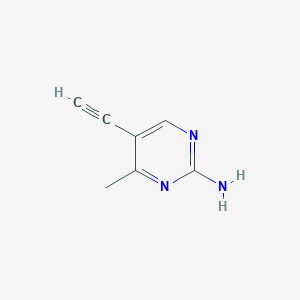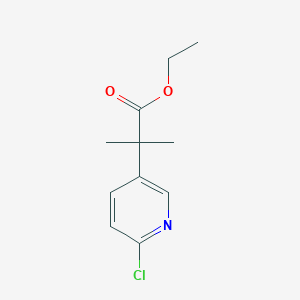
2-Benzyl-1-(3-phenylpropyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-(3-phenylpropyl)piperidine is a compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is known for its stimulant properties and is structurally similar to other piperidine derivatives such as methylphenidate and desoxypipradrol . Despite its structural similarity to these compounds, this compound is significantly less potent and is primarily used as a synthetic intermediate in the production of other drugs .
準備方法
One common method involves the cyclization of appropriate precursors under basic conditions, followed by the addition of benzyl and phenylpropyl groups through nucleophilic substitution reactions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .
化学反応の分析
2-Benzyl-1-(3-phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or phenylpropyl groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Benzyl-1-(3-phenylpropyl)piperidine has several scientific research applications:
作用機序
The mechanism of action of 2-Benzyl-1-(3-phenylpropyl)piperidine involves its interaction with neurotransmitter transporters. It primarily affects the norepinephrine transporter, increasing norepinephrine levels in the brain . Unlike other stimulants, it has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels . This selective action on norepinephrine pathways is what distinguishes it from other piperidine-based stimulants.
類似化合物との比較
2-Benzyl-1-(3-phenylpropyl)piperidine is similar to other piperidine derivatives such as:
Methylphenidate: Known for its use in treating ADHD, methylphenidate has a higher potency and affects both norepinephrine and dopamine levels.
Desoxypipradrol: Another stimulant with higher potency, affecting both norepinephrine and dopamine transporters.
2-Benzylpiperidine: A simpler structure with similar stimulant properties but lower potency. The uniqueness of this compound lies in its selective action on norepinephrine transporters and its use as a synthetic intermediate rather than a direct therapeutic agent.
特性
CAS番号 |
18097-12-6 |
|---|---|
分子式 |
C21H28BrN |
分子量 |
374.4 g/mol |
IUPAC名 |
2-benzyl-1-(3-phenylpropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C21H27N.BrH/c1-3-10-19(11-4-1)14-9-17-22-16-8-7-15-21(22)18-20-12-5-2-6-13-20;/h1-6,10-13,21H,7-9,14-18H2;1H |
InChIキー |
GKHTZHXLDQLTFS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCCC3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


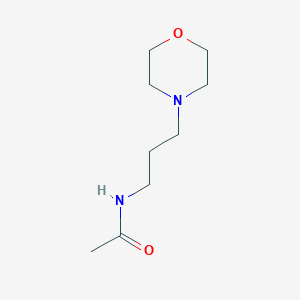


![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
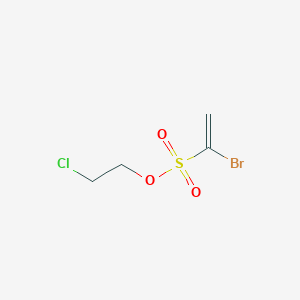
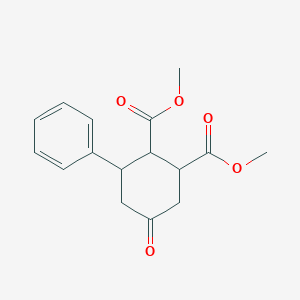
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
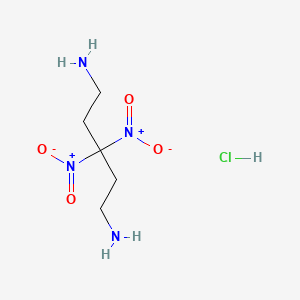
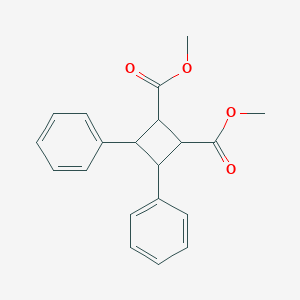

![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)
